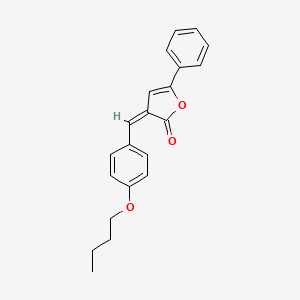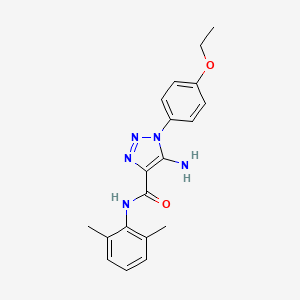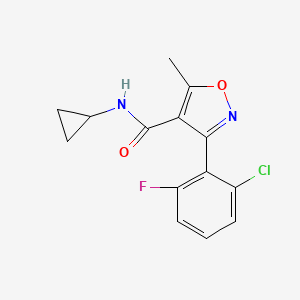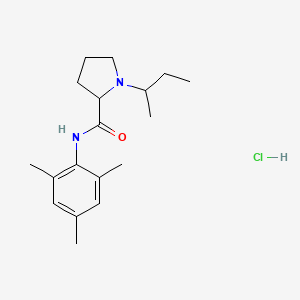![molecular formula C23H36N2O4 B4893873 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide, commonly known as CPP-109, is a small molecule drug that has been studied for its potential use in treating addiction and other neurological disorders. It is a derivative of the compound GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit the activity of an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain. This increase in GABA levels has been linked to a reduction in drug-seeking behavior and other addictive behaviors.
Mécanisme D'action
CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to increased levels of GABA in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and reduce anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression in animal models. In addition, CPP-109 has been shown to have anti-epileptic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-109 in lab experiments is that it has been well-studied and has a known mechanism of action. It has also been shown to be effective in reducing drug-seeking behavior and other addictive behaviors in animal models. One limitation of using CPP-109 in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 in combination with other drugs or therapies for addiction and other neurological disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase that may have fewer off-target effects. Additionally, further studies are needed to determine the long-term safety and efficacy of CPP-109 in humans.
Méthodes De Synthèse
CPP-109 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-cyclopentyl-4-piperidinol to form the corresponding amide. The final step involves the reaction of this amide with 3-ethoxypropylamine to form CPP-109.
Applications De Recherche Scientifique
CPP-109 has been studied for its potential use in treating addiction and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. It has also been studied for its potential use in treating alcoholism, anxiety, and depression.
Propriétés
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-ethoxypropyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-3-28-16-6-13-24-23(26)21-17-20(27-2)9-10-22(21)29-19-11-14-25(15-12-19)18-7-4-5-8-18/h9-10,17-19H,3-8,11-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZNFCJVFQYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)


![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)



![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)

![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)

